Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Overview
Description
"Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate" belongs to the family of pyrazolopyrimidines, compounds that have garnered interest for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. These compounds are noted for their unique molecular structures, which contribute to their distinctive chemical and physical properties.
Synthesis Analysis
The synthesis of pyrazolopyrimidines, including diethyl 7-aminopyrazolo[1,5-a]pyrimidine derivatives, often involves multistep reactions, including cyclocondensation, formylation, and reactions with amines or other nucleophiles. A notable method for synthesizing these compounds includes the reaction of aminoazoles with acetoacetic ester and aliphatic or aromatic aldehydes to yield a variety of substituted pyrazolopyrimidines (Fedorova et al., 2003).
Molecular Structure Analysis
Pyrazolopyrimidines exhibit a diverse range of molecular structures, with variations in substituents affecting their overall configuration and properties. X-ray crystallography has been a crucial tool in determining these structures, providing insights into the molecular arrangement and hydrogen-bonding patterns that contribute to their stability and reactivity (Clayton et al., 1980).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including nucleophilic substitutions and cyclization reactions, which can be leveraged to introduce different functional groups or to construct complex molecular architectures. The reactivity of diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate can be modulated by substituents at the 7-position, influencing its potential applications in synthetic organic chemistry (Kurihara et al., 1985).
Scientific Research Applications
Synthesis and Reaction Studies :
- Saito et al. (1974) discussed the synthesis of diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate through the reaction of ethyl ethoxymethylenecyanoacetate with its hydrazino derivative, highlighting a plausible reaction mechanism involving a rearrangement (Saito, Hori, Igarashi, & Midorikawa, 1974).
- Clayton et al. (1980) conducted X-ray analysis of related compounds, contributing to a better understanding of the structural properties of this chemical class (Clayton, Rogers, Smith, Stevenson, & King, 1980).
Pharmaceutical Research :
- Hwang et al. (2012) identified a novel 7-aminopyrazolo[1,5-a]pyrimidine derivative as a potent hepatitis C virus (HCV) inhibitor, highlighting its synthesis and structure-activity relationship (Hwang et al., 2012).
- Frey et al. (2008) discovered 7-aminopyrazolo[1,5-a]pyrimidine urea receptor tyrosine kinase inhibitors, which are potent in inhibiting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases (Frey et al., 2008).
Antimicrobial and Antifungal Activities :
- Ming et al. (2005) reported the synthesis of 7-aryl-3-cyanopyrazolo[1,5-a]pyrimidines and their antifungal activities, providing insights into potential therapeutic applications (Ming, Wang, Wen, Yang, & Zhang, 2005).
Chemical Reactivity and Derivative Synthesis :
- Zvilichovsky and David (1983) investigated the reaction of phenylmalononitrile with hydrazine, leading to the synthesis of derivatives of 2-aminopyrazolo[1,5-a]pyrimidine, thus expanding the chemical utility of this compound (Zvilichovsky & David, 1983).
- Bruni et al. (1994) explored the reactivity of 7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines for potential benzodiazepine receptor ligands (Bruni, Selleri, Costanzo, Guerrini, & Casilli, 1994).
Future Directions
The synthetic transformations involving the pyrazolo[1,5-a]pyrimidine motif, including Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate, still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
properties
IUPAC Name |
diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-3-19-11(17)7-5-14-10-8(12(18)20-4-2)6-15-16(10)9(7)13/h5-6H,3-4,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFDIPGZEWOPDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C(=O)OCC)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001177947 | |
Record name | 3,6-Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001177947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729270 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |
CAS RN |
43024-67-5 | |
Record name | 3,6-Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43024-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001177947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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